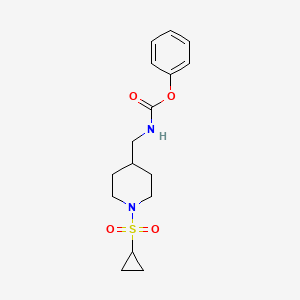

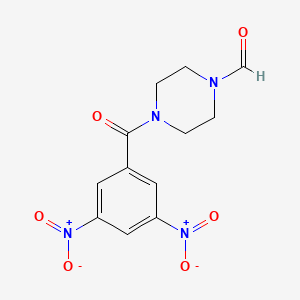

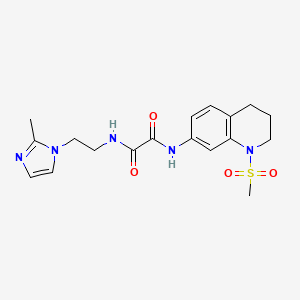

![molecular formula C20H26N4O3 B2609798 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 841208-96-6](/img/structure/B2609798.png)

2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.

BenchChem offers high-quality 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotracer Development for Imaging

Quinoline derivatives, including those similar to the specified compound, have been explored for their potential as radiotracers in imaging. For example, certain quinolines have been identified as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, leading to the development of carbon-11 labeled radiotracers for positron emission tomography (PET) imaging of GABA(A) receptors in the central nervous system (Moran et al., 2012).

Synthetic Routes and Chemical Synthesis

The compound falls within the category of quinoline derivatives, which have been subject to extensive synthetic studies. Novel synthetic routes to quinoline derivatives have been developed, showcasing the versatility and potential applications of these compounds in various chemical syntheses (Atkins et al., 1997).

Antimicrobial Activity

Quinoline derivatives have shown antimicrobial activity against various pathogens. Research on similar compounds has demonstrated the potential for developing new antimicrobial agents, indicating a valuable application in addressing antibiotic resistance (Vartale et al., 2013).

Cytotoxic Activity

Some quinoline derivatives exhibit cytotoxic activity against cancer cell lines. A new quinoline derivative isolated from Streptomyces sp. showed cytotoxicity against human lung adenocarcinoma cell line A549, suggesting potential applications in cancer research (Wang et al., 2011).

Antibacterial and Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives, related to quinoline derivatives, have been synthesized and evaluated for their antituberculosis activity. This research highlights the potential of quinoline and quinoxaline derivatives in developing new treatments for infectious diseases such as tuberculosis (Jaso et al., 2005).

Antimalarial Activity

Quinoline derivatives have a long history of use as antimalarial agents. Research into new ferrocenic pyrrolo[1,2-a]quinoxaline derivatives has shown in vitro activity against Plasmodium falciparum strains, reinforcing the importance of quinoline derivatives in antimalarial drug development (Guillon et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is the Dihydrolipoyllysine-residue acetyltransferase component of the pyruvate dehydrogenase complex . This complex plays a crucial role in the citric acid cycle, which is central to energy production in cells.

Mode of Action

2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of the citric acid cycle and energy production in the cell.

Biochemical Pathways

The compound affects the citric acid cycle, a crucial biochemical pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell . The inhibition of the pyruvate dehydrogenase complex by 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate disrupts this pathway, leading to decreased energy production.

Pharmacokinetics

The ADME properties of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Like many other compounds, its bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate ’s action include the disruption of the citric acid cycle and a decrease in cellular energy production . This can lead to cell death, particularly in cells with high energy demands.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .

properties

IUPAC Name |

2-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-4-13(2)12-27-20(25)16-17-19(24(18(16)21)10-7-11-26-3)23-15-9-6-5-8-14(15)22-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIIGPPYTJVHCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

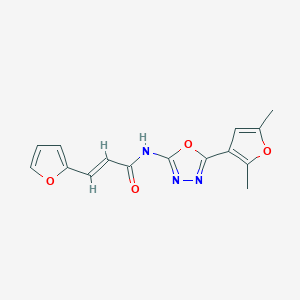

![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)

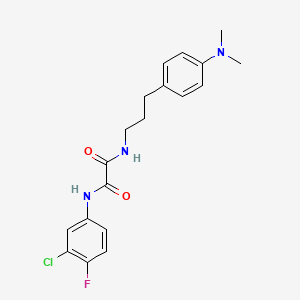

![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)

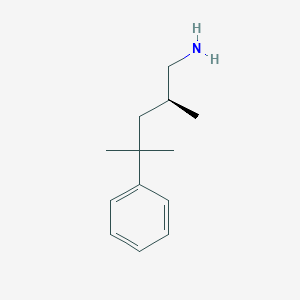

![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)

![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)